

methimazole vs carbimazole pharmacokinetic comparative study

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Compound Focus: Methimazole

CAS No.: 60-56-0

Cat. No.: S535115

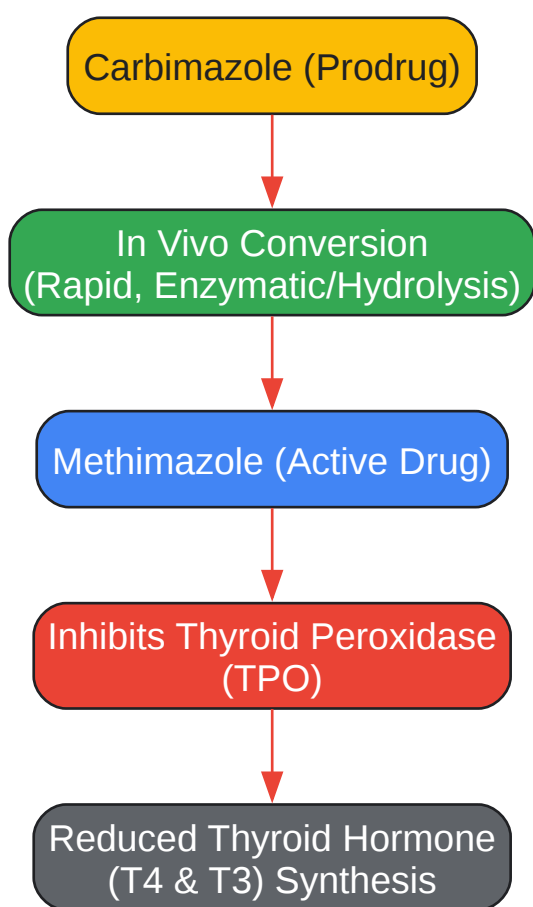
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Pharmacokinetic Comparison at a Glance

Parameter	Methimazole	Carbimazole
Drug Status	Active drug	Prodrug (inactive itself)
Active Metabolite	Methimazole itself	Methimazole [1] [2]
Bioavailability	80-95% [3] [4]	Rapid and nearly complete conversion to methimazole [5] [6]
Time to Peak Serum Concentration (Tmax)	0.25 - 4.0 hours [7]; 1-2 hours [4]	For methimazole: ~2 hours [1]
Peak Serum Concentration (Cmax)	Higher	Lower for methimazole after carbimazole administration [1]
Elimination Half-Life	2 - 6 hours [6] [4]; ~5 hours [7]	Governed by its conversion to methimazole
Protein Binding	Minimal (<10%) [6] [4] [7]	Data limited, but methimazole metabolite has minimal binding

Parameter	Methimazole	Carbimazole
Key Metabolic Pathway	Hepatic (CYP450, FMO systems) [7]	Conversion to methimazole (enzymatic/hydrolysis) [6] [2]
Dosage Equivalency	Reference	~1.6:1 molar ratio (e.g., 5 mg carbimazole ≈ 3 mg methimazole) [1] [2]

The metabolic relationship between the two drugs can be visualized in the following pathway.



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Detailed Experimental Data and Methodologies

The comparative data in the summary table is supported by specific study designs and experimental protocols.

- **Study on Disposition in Cats [1]:** This study directly compared the oral disposition of 5 mg doses of both drugs in nine clinically normal cats. Serum concentrations of **methimazole** were measured over time. **Key Findings:** After **methimazole** administration, peak serum levels were reached at 30 minutes. After carbimazole administration, serum carbimazole remained low, but **methimazole** became measurable, peaking at 120 minutes. The maximum serum concentration and area under the curve (AUC) for **methimazole** were about twofold higher after **methimazole** administration than after an equivalent 5 mg dose of carbimazole. When adjusted for molecular weight, the doses were nearly equipotent on a molar basis.
- **Comparative Bioavailability in Humans [5]:** This human study investigated the oral bioavailability of therapeutic doses of **methimazole** and carbimazole in seven euthyroid subjects. It used a highly sensitive gas chromatographic-mass spectrometric assay and deuterium-labeled **methimazole** as an internal standard to increase statistical power. **Key Findings:** Intake of 15 mg carbimazole resulted in plasma **methimazole** concentrations and pharmacokinetic data comparable to an equimolar amount of **methimazole** (9.2 mg). Maximum plasma concentrations and half-lives were similar, leading to the conclusion that carbimazole is rapidly and totally bioactivated to **methimazole**, and the drugs are equipotent on a molar basis.

Key Implications for Research and Development

The pharmacokinetic profile of these drugs informs their clinical and research use.

- **Dosing Considerations:** Due to its higher molecular weight and conversion process, a larger milligram dose of carbimazole is required to achieve a bioequivalent amount of active **methimazole** in the system. The commonly cited equivalence is approximately 5 mg of carbimazole to 3 mg of **methimazole** [2]. This is consistent with the ~1.6:1 molar ratio found in the feline study [1].
- **Onset of Action:** The need for in vivo conversion means that the active substance, **methimazole**, appears in the bloodstream more slowly after carbimazole administration. This may be a factor in clinical scenarios where a rapid onset of antithyroid action is desired [1].
- **Adverse Effect Profile:** While both drugs can cause similar adverse effects, some clinical observations, particularly in veterinary medicine, suggest that carbimazole may have a lower incidence of certain side effects, such as gastrointestinal upset. This is potentially attributed to the tastelessness of carbimazole compared to the bitterness of **methimazole**, or differences in local exposure during the conversion process [2]. However, as carbimazole is rapidly converted to **methimazole** systemically, serious adverse reactions associated with **methimazole** could theoretically also occur with carbimazole [2].

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